![molecular formula C10H12O4 B14619449 1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- CAS No. 58785-70-9](/img/structure/B14619449.png)
1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- is a spirocyclic compound with a unique structure that includes a spiro-connected oxetane and a carboxylic acid group.
Méthodes De Préparation
The synthesis of 1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- involves several steps. One common method includes the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid is decarboxylated by refluxing with water or a dilute mineral acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxetane ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on its mechanism of action are ongoing, but it is known to influence various biochemical processes.
Comparaison Avec Des Composés Similaires
1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo- can be compared with other spirocyclic compounds such as:
2-Oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid: Similar in structure but lacks the methylene group.
Spiro[4.5]-2-aza-decan-3-carboxylic acid: Contains a nitrogen atom in the spirocyclic ring.
Spiro[cyclopropane-1,3’-oxindole]-2-carboxylic acid: Features a cyclopropane ring fused to an oxindole structure.
Propriétés
Numéro CAS |
58785-70-9 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
3-methylidene-2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-6-7(8(11)12)10(14-9(6)13)4-2-3-5-10/h7H,1-5H2,(H,11,12) |
Clé InChI |
BTGQBOQBPYWDEC-UHFFFAOYSA-N |
SMILES canonique |
C=C1C(C2(CCCC2)OC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
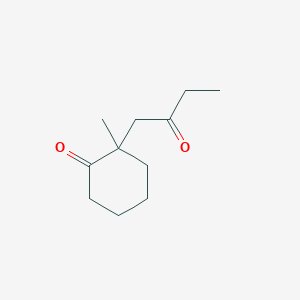
![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)
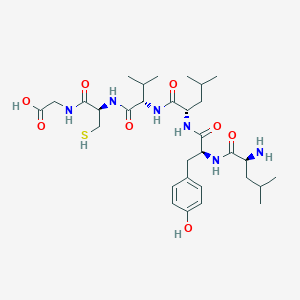
![3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one](/img/structure/B14619408.png)
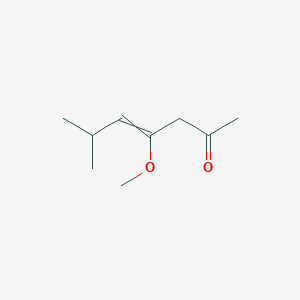
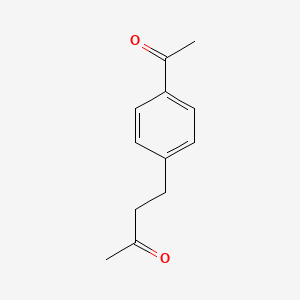
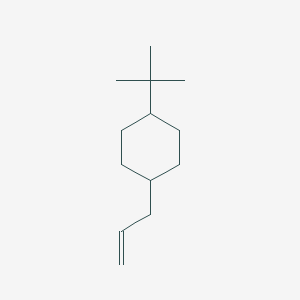
![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)
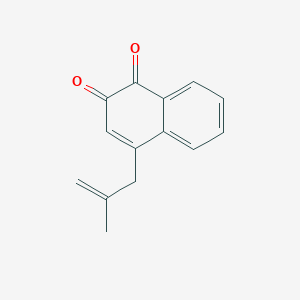
![2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione](/img/structure/B14619448.png)
![N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine](/img/structure/B14619453.png)
